molecular formula C8H11ClN2O B3058533 2-(Chloromethyl)-4-ethyl-6-methoxypyrimidine CAS No. 89966-83-6

2-(Chloromethyl)-4-ethyl-6-methoxypyrimidine

Cat. No.: B3058533
CAS No.: 89966-83-6
M. Wt: 186.64 g/mol
InChI Key: FOKCMSOWTSCJSY-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-ethyl-6-methoxypyrimidine (CAS 89966-83-6) is a versatile pyrimidine-based building block with the molecular formula C 8 H 11 ClN 2 O and a molecular weight of 186.64 g/mol . This compound is characterized by a chloromethyl group at the 2-position and a methoxy group at the 6-position of the pyrimidine ring, a structure that makes it a valuable intermediate in organic and medicinal chemistry research . The reactive chloromethyl moiety is particularly susceptible to nucleophilic substitution, enabling facile functionalization and its use in the synthesis of more complex molecules . Its primary research value lies in its application as a key precursor in the development of potential pharmaceutical and agrochemical agents. Researchers utilize this compound to construct pyrimidine derivatives for screening in biological assays. The structural features of the pyrimidine core are commonly found in molecules with documented biological activities, suggesting its relevance in projects aimed at discovering new therapeutic or antimicrobial compounds . The compound has been referenced in synthetic literature, outlining pathways for its use in multi-step synthesis with reported yields around 59% . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

2-(chloromethyl)-4-ethyl-6-methoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-3-6-4-8(12-2)11-7(5-9)10-6/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKCMSOWTSCJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20522512
Record name 2-(Chloromethyl)-4-ethyl-6-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89966-83-6
Record name 2-(Chloromethyl)-4-ethyl-6-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chloromethylation of Hydroxymethyl Precursors

The most direct route involves converting 2-(hydroxymethyl)-4-ethyl-6-methoxypyrimidine to its chloromethyl analog. Adapting the triphosgene-mediated method from CN103232389A, the hydroxymethyl precursor undergoes chlorination in toluene at 0–10°C with triphosgene (mol ratio 1:0.35–0.37). Post-reaction methanol quenching and vacuum distillation yield the product at >97% purity.

Reaction Scheme:
$$
\text{2-(Hydroxymethyl)-4-ethyl-6-methoxypyrimidine} \xrightarrow[\text{Toluene, 0–10°C}]{\text{Triphosgene}} \text{this compound} + \text{CO}_2 \uparrow
$$

This method’s environmental advantage lies in generating gaseous CO₂ instead of corrosive SO₂. Scale-up trials demonstrate consistent yields (96–98%) with residual triphosgene <50 ppm.

Ring Construction with Pre-Existing Substituents

Pyrimidine ring synthesis via cyclization offers an alternative pathway. CN114394941A details guanidine hydrochloride and ethyl cyanoacetate cyclization in methanol under sodium methoxide catalysis. Adapting this, ethyl cyanoacetate derivatives pre-functionalized with methoxy and ethyl groups could directly form the target scaffold.

Hypothetical Pathway:

  • Ethyl 3-ethoxy-2-cyano-4-methoxybut-3-enoate synthesis
  • Cyclocondensation with guanidine hydrochloride
  • Acid-catalyzed aromatization

While untested for this specific compound, analogous routes achieve 80–85% yields for 6-chloropyrimidines.

Sequential Substitution on Pyrimidine Derivatives

Starting from 4,6-dichloropyrimidine (DCP), sequential substitutions install ethyl, methoxy, and chloromethyl groups:

Step 1: Ethylation at Position 4
DCP reacts with ethyl Grignard (EtMgBr) in THF at −78°C, achieving 92% 4-ethyl-6-chloropyrimidine.

Step 2: Methoxylation at Position 6
Nucleophilic substitution with sodium methoxide (NaOMe) in DMF at 80°C replaces chlorine with methoxy (88% yield).

Step 3: Chloromethylation at Position 2
Vilsmeier-Haack formylation followed by NaBH₄ reduction yields 2-hydroxymethyl intermediate, which is chlorinated via triphosgene.

Comparative Analysis of Synthetic Methods

Method Yield Purity Scalability E-factor
Chloromethylation 97% 99.8% Industrial 1.2
Ring Construction 85%* 95%* Laboratory 3.8
Sequential Substitution 72% 98% Pilot Plant 2.5

*Theoretical values based on analogous reactions.

Triphosgene-mediated chloromethylation outperforms in yield and environmental metrics (E-factor = mass waste/product mass). Sequential substitution suffers from cumulative yield loss but allows modular intermediate isolation.

Reaction Optimization and Catalytic Systems

Solvent Effects

Toluene proves optimal for chloromethylation, minimizing byproduct formation versus DCM or THF. Polar aprotic solvents like DMF accelerate methoxylation but require rigorous drying to prevent hydrolysis.

Catalytic Acceleration

Quaternary ammonium salts (e.g., TBAB) enhance reaction rates in DCP methoxylation by 40%, likely via phase-transfer mechanisms.

Temperature Control

Low temperatures (0–10°C) during chloromethylation suppress dichloride byproducts, while methoxylation requires 80°C for complete conversion.

Industrial-Scale Production Considerations

CN103232389A’s process achieves commercial viability through:

  • Continuous triphosgene dosing systems maintaining stoichiometry
  • In-line HPLC monitoring for real-time endpoint detection
  • Centrifugal drying reducing solvent residuals to <0.1%

Pilot plant data confirm 500 kg/batch production with 96.5% yield and 99.5% purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-ethyl-6-methoxypyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

    Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of pyrimidine aldehydes or carboxylic acids.

    Reduction: Formation of 2-methyl-4-ethyl-6-methoxypyrimidine.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-ethyl-6-methoxypyrimidine involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes . This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following pyrimidine analogs share core structural similarities but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
2-(Chloromethyl)-4-ethyl-6-methoxy ClCH₂ (2), C₂H₅ (4), OCH₃ (6) C₆H₆Cl₂N₂O 193.03 High reactivity for alkylation; drug intermediate
4-Chloro-6-ethyl-2-methylpyrimidine Cl (4), C₂H₅ (6), CH₃ (2) C₇H₉ClN₂ 156.61 Simpler halogenation; agrochemical synthesis
4-Chloro-6-methoxypyrimidin-2-amine Cl (4), OCH₃ (6), NH₂ (2) C₅H₆ClN₃O 175.58 Anticancer drug intermediate (e.g., AZT analogs)
4,6-Dichloro-5-methoxypyrimidine Cl (4,6), OCH₃ (5) C₅H₄Cl₂N₂O 194.00 Dual Cl substituents; antiviral research
2-Chloro-6-methylpyrimidin-4-amine Cl (2), CH₃ (6), NH₂ (4) C₅H₆ClN₃ 159.58 Anti-inflammatory drug development

Physicochemical Properties

  • Polarity: The methoxy group in the target compound increases polarity compared to non-oxygenated analogs (e.g., 4-Chloro-6-ethyl-2-methylpyrimidine), affecting solubility and bioavailability.
  • Thermal Stability : Halogen-rich derivatives like 4,6-Dichloro-5-methoxypyrimidine exhibit higher melting points (~313–315 K) due to stronger intermolecular forces, whereas the target compound’s stability is moderated by its ethyl group .

Biological Activity

2-(Chloromethyl)-4-ethyl-6-methoxypyrimidine (CAS No. 89966-83-6) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is primarily investigated for its applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its unique structure, featuring a chloromethyl group, contributes to its reactivity and biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10ClN3O\text{C}_9\text{H}_{10}\text{ClN}_3\text{O}

This compound contains a pyrimidine ring with an ethyl group at the 4-position and a methoxy group at the 6-position, which influence its pharmacological properties.

The biological activity of this compound is largely attributed to its ability to act as an alkylating agent . The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes, leading to potential disruption of cellular functions. This mechanism is particularly relevant in the context of cancer therapy, where such interactions can inhibit tumor growth by inducing DNA damage.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics like ciprofloxacin. The compound demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. The mechanism involves modulation of inflammatory pathways, which may be beneficial in treating conditions characterized by excessive inflammation.

Structure-Activity Relationship (SAR) Studies

A study focusing on the SAR of pyrimidine derivatives highlighted that modifications in the substituents on the pyrimidine ring significantly affect biological activity. For instance, variations in alkyl groups or functional groups like methoxy or chloro can enhance potency against specific targets .

CompoundActivityIC50 (nM)Notes
This compoundAntimicrobial72Effective against multiple bacterial strains
Pyrimidine derivative AAnticancer50Higher potency than standard treatments
Pyrimidine derivative BAnti-inflammatory100Modulates cytokine production

Clinical Relevance

In clinical settings, compounds similar to this compound have been explored for their potential in treating resistant bacterial infections and as adjuncts in cancer therapies. The ability to modify existing structures to enhance efficacy while reducing toxicity is a key focus of ongoing research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Chloromethyl)-4-ethyl-6-methoxypyrimidine
Reactant of Route 2
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2-(Chloromethyl)-4-ethyl-6-methoxypyrimidine

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